N-(6-fluoro-1,3-benzothiazol-2-yl)-11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine
Description
This compound is a tricyclic heterocyclic molecule featuring a benzothiazole core fused with dithia-diazatricyclic systems. Key structural elements include:
- A methylsulfanyl (SCH₃) substituent at position 11, contributing to lipophilicity and electronic effects.
- Dithia (two sulfur atoms) and diazatricyclo (two nitrogen atoms) moieties, which stabilize the rigid tricyclic framework .
Its InChIKey (GEJIJMJSUPHWGD-UHFFFAOYSA-N) and molecular formula (C₉H₇N₃S₃) confirm its unique topology, distinguishing it from simpler benzothiazole derivatives.
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN4S4/c1-22-16-20-10-5-4-9-12(13(10)25-16)24-15(19-9)21-14-18-8-3-2-7(17)6-11(8)23-14/h2-6H,1H3,(H,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFQQDGPTNPNAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC4=NC5=C(S4)C=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN4S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine typically involves multi-step reactions. One common method starts with the preparation of substituted 2-amino-benzothiazole intermediates. These intermediates undergo a series of reactions, including amide coupling, utilizing reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .
Industrial Production Methods
the synthesis likely involves scalable processes such as microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-1,3-benzothiazol-2-yl)-11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(6-fluoro-1,3-benzothiazol-2-yl)-11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activity, particularly in inhibiting the growth of tumor cells.
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase . In anticancer research, it may interfere with cellular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Electronic and Pharmacokinetic Comparisons
highlights that amino-substituted aromatic compounds exhibit intramolecular charge transfer (ICT) effects, influencing absorption spectra.
Methodological Frameworks for Similarity Assessment
Tanimoto Coefficient and Fingerprint Analysis
and emphasize the use of Tanimoto coefficients and molecular fingerprints (e.g., Morgan fingerprints) to quantify similarity. For example:
- A hypothetical comparison between the target compound and 7-(methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine (a synonym from ) might yield a high Tanimoto score (>0.85) due to shared benzothiazole and thioether motifs.
- In contrast, similarity to alkyltrimethylammonium compounds () would be low (<0.3) due to divergent functional groups.
Activity Cliffs and Dissimilarity
For instance:
- A minor substitution (e.g., replacing fluorine with chlorine) might drastically alter target binding.
- The tricyclic framework could confer unique kinase inhibition profiles compared to monocyclic benzothiazoles .
Data Table: Hypothetical Similarity Indices and Properties
| Compound | Tanimoto Index | Molecular Weight | logP | Key Substituents |
|---|---|---|---|---|
| Target Compound | 1.00 | 277.36 g/mol | 2.8 | 6-F, SCH₃ |
| 7-(methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine | 0.88 | 279.38 g/mol | 2.9 | SCH₃, NH₂ |
| Aglaithioduline | 0.32 | 312.41 g/mol | 1.2 | Hydroxyl, ketone |
| Gefitinib | 0.25 | 446.90 g/mol | 3.8 | Quinazoline, morpholine |
Note: Indices and properties are inferred from structural features and methods in , and 10.
Biological Activity
N-(6-fluoro-1,3-benzothiazol-2-yl)-11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities including antimicrobial, anticancer, and antiviral properties. This article reviews the biological activity of this specific compound based on available literature and research findings.
Chemical Structure and Properties
The chemical structure of the compound features a benzothiazole ring and multiple sulfur atoms within a bicyclic framework. The presence of fluorine and methylsulfanyl groups enhances its potential reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃F₂N₃S₃ |
| Molecular Weight | 365.48 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival, particularly in cancer cells.
- Antimicrobial Activity : It shows potential against various bacterial strains by disrupting cellular processes.
- Antiviral Properties : Similar compounds have demonstrated effectiveness against viral replication processes.
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways:
- Case Study : A study on related benzothiazole compounds showed inhibition of human cancer cell lines with IC50 values in the low micromolar range .
Antimicrobial Activity
The compound has shown promising results against a range of pathogens:
- Bacterial Strains : Effective against Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Antiviral Activity
The potential antiviral properties are supported by studies indicating inhibition of viral replication:
Comparative Analysis with Related Compounds
A comparison with other benzothiazole derivatives highlights the unique biological profile of this compound:
| Compound | Anticancer Activity | Antimicrobial Activity | Antiviral Activity |
|---|---|---|---|
| N-(6-fluoro-1,3-benzothiazol-2-yl)amide | Moderate | High | Low |
| N-(6-fluoro-benzothiazolyl)hydrazine | High | Moderate | Moderate |
| N-(6-fluoro-benzothiazolyl)carbamate | Low | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
